11-Pentan-3-ylhenicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Pentan-3-ylhenicosane is a long-chain aliphatic hydrocarbon with the molecular formula C26H54. It is a solid compound that is colorless and odorless.
Vorbereitungsmethoden
11-Pentan-3-ylhenicosane can be synthesized through various chemical reactions involving fatty alcohols or other raw materials. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of catalysts and controlled reaction environments to ensure the desired product is obtained . Industrial production methods may involve large-scale chemical reactors and purification processes to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
11-Pentan-3-ylhenicosane, like other alkanes, primarily undergoes reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, oxidation reactions can produce alcohols, ketones, or carboxylic acids, while substitution reactions with halogens can yield halogenated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research and industry. It can be used as a fuel additive, lubricant, or raw material for other chemical syntheses. Its properties make it suitable for use in the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action for 11-Pentan-3-ylhenicosane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can participate in various chemical reactions due to its hydrocarbon structure. The molecular targets and pathways involved would depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
11-Pentan-3-ylhenicosane can be compared to other long-chain alkanes such as heneicosane and docosane. These compounds share similar chemical properties and applications but differ in their molecular structures and specific uses. For example, heneicosane has a slightly shorter carbon chain, while docosane has a longer one . The unique structure of this compound may confer specific advantages in certain applications, such as its use as a lubricant or fuel additive .
Eigenschaften
CAS-Nummer |
55282-11-6 |
---|---|
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
11-pentan-3-ylhenicosane |
InChI |
InChI=1S/C26H54/c1-5-9-11-13-15-17-19-21-23-26(25(7-3)8-4)24-22-20-18-16-14-12-10-6-2/h25-26H,5-24H2,1-4H3 |
InChI-Schlüssel |
YAOSHAWMYFELSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCCCC)C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.